2-(Cyclopropylamino)propanenitrile hydrochloride

Description

Nomenclature and Structural Overview

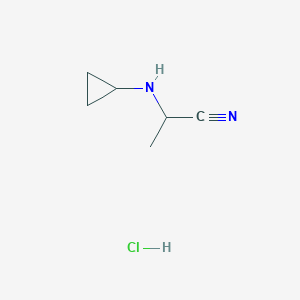

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The parent compound, 2-(cyclopropylamino)propanenitrile, carries the molecular formula C₆H₁₀N₂, while the hydrochloride salt adds one chloride ion and one proton to yield C₆H₁₁ClN₂. The molecular weight of the hydrochloride salt is calculated as 146.62 grams per mole, representing a modest increase over the 110.16 grams per mole of the free base compound.

The structural architecture of this molecule can be understood through examination of its key components and their spatial relationships. The propanenitrile backbone consists of a three-carbon chain terminated by the characteristic carbon-nitrogen triple bond of nitriles, with the amino substitution occurring at the second carbon position. The cyclopropyl group, attached through the amino nitrogen, introduces a highly strained three-membered carbocyclic ring that significantly influences the molecule's overall conformation and reactivity patterns.

Table 1: Molecular Properties and Identifiers

The three-dimensional structure of 2-(cyclopropylamino)propanenitrile exhibits characteristic features derived from both its cyclopropyl and nitrile components. The carbon-nitrogen triple bond in the nitrile group creates a linear geometry with sp-hybridized carbon and nitrogen atoms, resulting in a bond length of approximately 1.16 Ångströms, consistent with typical nitrile functionality. The cyclopropyl ring introduces significant angle strain, with carbon-carbon-carbon bond angles of approximately 60 degrees, substantially smaller than the tetrahedral angle preference of sp³-hybridized carbon atoms.

The Simplified Molecular Input Line Entry System representation for the base compound is CC(C≡N)NC1CC1, clearly illustrating the connectivity between the propanenitrile chain and the cyclopropylamino substituent. The International Chemical Identifier string InChI=1S/C6H10N2/c1-5(4-7)8-6-2-3-6/h5-6,8H,2-3H2,1H3 provides a standardized description of the molecular structure that enables unambiguous identification across chemical databases and literature sources.

Historical Context in Organic Chemistry

The development of compounds incorporating cyclopropylamino and nitrile functionalities reflects the broader historical evolution of organic chemistry toward increasingly sophisticated molecular architectures. Nitriles as a class of organic compounds have a rich history dating back to the late 18th century, with hydrogen cyanide being first synthesized by Carl Wilhelm Scheele in 1782. The subsequent development of more complex nitrile compounds proceeded throughout the 19th and 20th centuries, driven by both fundamental research interests and practical applications in industry.

The historical progression of nitrile chemistry demonstrates the gradual expansion from simple compounds to more complex molecular systems. Propionitrile, a structural relative of the propanenitrile backbone found in 2-(cyclopropylamino)propanenitrile, was first synthesized in 1834 by Théophile-Jules Pelouze, who initially misidentified it as an ether derivative. This early work laid the foundation for understanding the fundamental properties and reactivity patterns that characterize nitrile compounds, including their ability to undergo hydrolysis to form carboxylic acids and their utility as synthetic intermediates.

Cyclopropyl-containing compounds represent a more recent development in organic chemistry, with systematic investigation of three-membered ring systems gaining prominence in the mid-20th century. The unique properties of cyclopropyl groups, including their high strain energy and distinctive electronic characteristics, have made them valuable components in pharmaceutical research and synthetic methodology development. The combination of cyclopropyl and nitrile functionalities in compounds like 2-(cyclopropylamino)propanenitrile represents the convergence of these historical developments in modern synthetic organic chemistry.

The emergence of specialized amino nitrile compounds reflects ongoing efforts to develop molecules with precisely tailored properties for specific applications. Historical precedents include aminoacetonitrile, first identified in the 1980s and subsequently found to occur naturally in interstellar space, demonstrating the fundamental nature of amino-nitrile connectivity in chemical systems. These discoveries have contributed to understanding how amino and nitrile functionalities can be combined to create molecules with unique properties and potential applications.

Classification within Nitrile Compounds

This compound occupies a specific position within the broader classification system of nitrile compounds, distinguished by its combination of amino substitution and cycloalkyl functionality. Nitriles are characterized by the presence of the cyano functional group (C≡N), which imparts distinctive chemical and physical properties to molecules containing this structural feature. The carbon-nitrogen triple bond creates a highly polarized system with significant dipole moment, contributing to the high dielectric constants and polar character observed in nitrile-containing compounds.

Within the nitrile classification system, amino nitriles represent a particularly important subclass due to their bifunctional nature and synthetic versatility. These compounds contain both nucleophilic amino groups and electrophilic nitrile functionalities, enabling participation in diverse chemical transformations and making them valuable synthetic intermediates. The amino substitution in 2-(cyclopropylamino)propanenitrile occurs at the alpha position relative to the nitrile group, creating a 1,2-relationship between these functional groups that influences both the compound's reactivity and its conformational preferences.

Table 2: Classification Hierarchy of 2-(Cyclopropylamino)propanenitrile

| Classification Level | Category | Defining Features |

|---|---|---|

| Compound Class | Nitriles | Contains C≡N functional group |

| Subclass | Amino Nitriles | Amino substitution on nitrile-containing molecule |

| Structural Type | Alpha-Amino Nitriles | Amino group adjacent to nitrile carbon |

| Substituent Pattern | Cycloalkyl Amino Nitriles | Cyclic alkyl group on amino nitrogen |

| Ring Size | Cyclopropyl Derivatives | Three-membered carbocyclic ring |

The cyclopropyl substitution pattern further refines the classification of this compound within amino nitrile subgroups. Cyclopropyl groups are renowned for their unique electronic properties, often described as having partial double-bond character due to the overlap between the strained carbon-carbon bonds and adjacent functional groups. This electronic characteristic, combined with the conformational constraints imposed by the three-membered ring, creates distinctive reactivity patterns that differentiate cyclopropyl-containing nitriles from their acyclic or larger ring analogs.

Comparison with related compounds illuminates the specific position of 2-(cyclopropylamino)propanenitrile within nitrile classification systems. Simple aliphatic nitriles like propionitrile (CH₃CH₂CN) lack amino substitution and therefore exhibit different solubility and reactivity characteristics. Amino nitriles such as aminoacetonitrile (H₂NCH₂CN) share the amino functionality but lack the cyclopropyl substitution and the methyl branching present in the target compound. The combination of these structural elements in 2-(cyclopropylamino)propanenitrile creates a unique molecular architecture that bridges multiple classification categories within organic chemistry.

The hydrochloride salt formation represents another aspect of classification, as salt forms of organic compounds often exhibit modified physical properties compared to their neutral counterparts. The protonation of the amino nitrogen in the hydrochloride salt eliminates the nucleophilic character of this functional group while potentially enhancing solubility in polar solvents. This transformation places the hydrochloride salt in the category of organic ammonium salts, adding an additional layer to the compound's classification within chemical taxonomy systems.

Properties

IUPAC Name |

2-(cyclopropylamino)propanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-5(4-7)8-6-2-3-6;/h5-6,8H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPADPUQOBZRDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC1CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)propanenitrile hydrochloride involves the reaction of cyclopropylamine with acrylonitrile under controlled conditions. The reaction typically proceeds as follows:

- The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt of the product .

Cyclopropylamine: reacts with in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk mixing: of cyclopropylamine and acrylonitrile.

Catalytic reaction: under controlled temperature and pressure conditions.

Purification: of the product through crystallization or other separation techniques.

Conversion: to the hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)propanenitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Safety Information

- Signal Word: Warning

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)

- Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, etc. .

Pharmacological Research

This compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its applications include:

- JAK Kinase Inhibition: The compound has shown promise as a selective inhibitor of Janus kinase (JAK) pathways, which are crucial in the treatment of autoimmune diseases such as rheumatoid arthritis. JAK inhibitors are designed to block specific signaling pathways that contribute to inflammation and immune responses .

Cell Culture Studies

This compound serves as a non-ionic organic buffering agent used in cell cultures. Its pH stability range of 6-8.5 makes it suitable for maintaining optimal conditions for various biological assays .

Analytical Chemistry

Due to its unique chemical properties, this compound is utilized in analytical methods for quantifying related compounds in complex mixtures. Its role in chromatography and mass spectrometry has been explored to enhance the detection of biologically active substances .

Case Study 1: JAK Inhibition Mechanism

In a study focusing on the inhibition of JAK3 by similar compounds, researchers demonstrated that selective inhibition could lead to decreased inflammatory cytokine synthesis. The study highlighted the importance of structural modifications in enhancing selectivity towards JAK kinases .

Case Study 2: Cell Culture Optimization

A research team utilized this compound as a buffering agent in cell culture experiments aimed at optimizing growth conditions for specific cell lines. The results indicated improved cell viability and proliferation rates compared to control conditions lacking this compound .

Data Tables

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Features

Target Compound: 2-(Cyclopropylamino)propanenitrile Hydrochloride

- Molecular formula : Likely C₆H₁₁ClN₂ (inferred from analogs in ).

- Key groups : Cyclopropylamine (rigid 3-membered ring), nitrile (C≡N), hydrochloride salt.

Analogous Compounds:

2-(Cyclopropylamino)-2-methylpropanenitrile () Formula: C₇H₁₁N₂ Substituent: Methyl group at the β-position. Impact: Increased steric hindrance may reduce reactivity compared to the target compound.

2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride () Formula: C₁₁H₁₆ClNO Substituent: Phenyl group and hydroxyl (-OH) instead of nitrile. Impact: Hydroxyl enhances hydrogen-bonding capacity, altering solubility and biological interactions.

2-Chloro-N,N-dimethylethanaminium Chloride ()

- Formula: C₄H₁₁Cl₂N

- Substituent: Chloroethyl and dimethylamine groups.

- Impact : Quaternary ammonium structure increases hydrophilicity but reduces membrane permeability.

Physicochemical Properties

Supplier Availability

- Target Compound: Limited supplier data; however, analogs like 2-(cyclopropylamino)-2-methylpropanenitrile have 7 suppliers, indicating industrial demand .

- Dihydrochloride Salts (e.g., (2S)-2,5-Diaminopentanamide dihydrochloride, ): Higher solubility but require specialized handling due to dual HCl counterions .

Biological Activity

2-(Cyclopropylamino)propanenitrile hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : CHClN

- Molecular Weight : 134.59 g/mol

- Structure : The compound features a cyclopropyl group attached to an amino group, which is further linked to a propanenitrile moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that this compound may act as an inhibitor or modulator of specific pathways involved in metabolic disorders and neurodegenerative diseases.

Potential Mechanisms:

- Receptor Modulation : The compound may interact with muscarinic receptors, influencing neurotransmitter release and neuronal signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes related to metabolic processes, potentially offering therapeutic benefits in conditions like diabetes and obesity.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Antidiabetic Activity : Studies suggest that it may improve insulin sensitivity and glucose metabolism, making it a candidate for diabetes treatment .

- Neuroprotective Effects : There is evidence indicating that the compound may protect against neurodegeneration, possibly by modulating pathways involved in cognitive function .

- Wound Healing Promotion : Topical applications have shown promise in enhancing wound healing processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Metabolic Disorders :

-

Neurodegeneration Research :

- Objective : To assess neuroprotective properties.

- Findings : In vitro studies indicated that it could reduce neuronal cell death induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases such as Alzheimer’s .

- Wound Healing Trials :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(cyclopropylamino)propanenitrile hydrochloride, and how is purity validated?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting cyclopropylamine with acrylonitrile derivatives under acidic conditions can yield the target molecule. Purity is validated using NMR spectroscopy (¹H/¹³C) to confirm structural integrity and quantify impurities, complemented by high-performance liquid chromatography (HPLC) for quantitative analysis . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns .

Q. What analytical techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, detects stereochemical features.

- FT-IR Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch near 2250 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation pathways.

- Elemental Analysis : Confirms empirical formula (C, H, N, Cl content).

- X-ray Crystallography : Resolves crystal structure if single crystals are obtainable .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Answer : It serves as a versatile intermediate in synthesizing pharmacologically active molecules. For instance, the cyclopropylamino group is critical in designing kinase inhibitors or modulators of neurotransmitter receptors (e.g., serotonin, dopamine) due to its conformational rigidity and bioisosteric properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Answer : Contradictions may arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:

- Variable-Temperature NMR : Detects temperature-dependent conformational changes.

- 2D NMR (COSY, HSQC) : Assigns coupling partners and resolves overlapping signals.

- Advanced MS/MS : Differentiates isobaric impurities.

- Parallel Synthesis : Compare batches synthesized under varying conditions (e.g., solvent, catalyst) to isolate artifacts .

Q. What methodologies optimize the yield of this compound in multi-step syntheses?

- Answer : Optimization strategies involve:

- Protection/Deprotection : Temporarily shield reactive groups (e.g., amines) to prevent side reactions.

- Catalysis : Use palladium or copper catalysts for efficient C-N bond formation.

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Design of Experiments (DoE) : Statistically model parameters (temperature, stoichiometry) to maximize yield .

Q. How does the compound interact with biological targets, and what experimental models validate these interactions?

- Answer : The nitrile and cyclopropylamino groups enable hydrogen bonding and hydrophobic interactions with enzymes or receptors. Experimental validation includes:

- Surface Plasmon Resonance (SPR) : Measures binding kinetics to purified protein targets.

- Cellular Assays : Evaluate functional responses (e.g., cAMP modulation in GPCR pathways).

- Molecular Dynamics Simulations : Predict binding modes and stability .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Answer : Key precautions:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Procedures : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.